

# Application Notes and Protocols: Human Carnitine Palmitoyltransferase 2 (CPT2) ELISA Kit

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## Compound of Interest

Compound Name: *palmitoyl carnitine*

Cat. No.: *B1212358*

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## Introduction

Carnitine Palmitoyltransferase 2 (CPT2) is a critical enzyme located on the inner mitochondrial membrane, essential for the metabolism of long-chain fatty acids.[1][2][3][4] It facilitates the conversion of long-chain acylcarnitines back to their acyl-CoA esters within the mitochondrial matrix, allowing them to enter the  $\beta$ -oxidation pathway for energy production.[3] This process is particularly vital in tissues with high energy demands, such as skeletal muscle and the heart.[1][2] Dysregulation or deficiency of CPT2 is associated with inherited metabolic disorders of fatty acid oxidation, which can manifest in various forms, from lethal neonatal conditions to adult-onset myopathy.[1][5] This Enzyme-Linked Immunosorbent Assay (ELISA) kit provides a sensitive and specific method for the quantitative determination of human CPT2 in various biological samples, serving as a valuable tool for researchers studying metabolic diseases, drug development, and cellular metabolism.[5][6][7]

## Assay Principle

This kit employs a quantitative sandwich enzyme immunoassay technique.[6][7] A microtiter plate has been pre-coated with a monoclonal antibody specific for human CPT2.[6] When standards or samples are added to the wells, the CPT2 antigen present binds to the immobilized antibody. Following a wash step, a biotin-conjugated antibody specific for CPT2 is

added, which binds to the captured CPT2, forming a sandwich.[6][7] Avidin conjugated to Horseradish Peroxidase (HRP) is then added and binds to the biotin.[6][7] After a final wash, a TMB substrate solution is added. The HRP enzyme catalyzes the substrate reaction, resulting in color development proportional to the amount of CPT2 bound in the initial step.[6][7] The reaction is terminated by the addition of a stop solution, and the optical density is measured spectrophotometrically at a wavelength of 450 nm.[6] The concentration of CPT2 in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of human CPT2.[6][7]

## Kit Performance Characteristics

The following data are typical and may vary slightly from lot to lot.

Parameter	Specification	Reference
Reactivity	Human	[6][7]
Assay Type	Sandwich ELISA	[6][7]
Detection Range	0.312 - 20 ng/mL	[6][7]
Sensitivity	0.082 ng/mL	[6][7]
Sample Types	Tissue homogenates, cell lysates, and other biological fluids	[6][7][8]
Specificity	High sensitivity and excellent specificity for human CPT2. No significant cross-reactivity or interference with analogues observed.	[6]
Intra-Assay Precision	CV < 10%	[5][6]
Inter-Assay Precision	CV < 12%	[5][6]

## Materials

- Pre-coated 96-well strip plate

- Standard (lyophilized)
- Detection Reagent A (Biotin-conjugated anti-CPT2 antibody)
- Detection Reagent B (Avidin-HRP conjugate)
- Assay Diluent
- Standard Diluent
- Wash Buffer (30x concentrate)
- TMB Substrate
- Stop Solution
- Plate sealers
- Instruction manual
- Microplate reader capable of measuring absorbance at 450 nm
- Precision pipettes and disposable tips
- Deionized or distilled water
- Graduated cylinders
- Vortex mixer
- Tubes for standard dilution
- Centrifuge (for sample preparation)

## Experimental Protocols

- Bring all reagents to room temperature (18-25°C) before use.

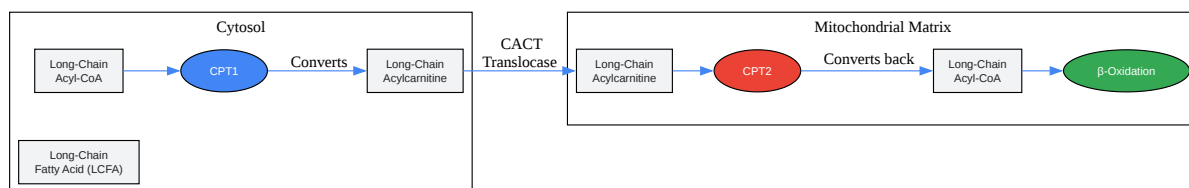
- Wash Buffer (1x): Dilute the 30x Wash Buffer concentrate with deionized or distilled water. For example, add 20 mL of 30x concentrate to 580 mL of water to prepare 600 mL of 1x Wash Buffer.[8]
- Standard: Reconstitute the lyophilized Standard with 1.0 mL of Standard Diluent to create a stock solution. Allow it to sit for 10 minutes with gentle agitation. This will be the highest standard in the dilution series.[8]
- Standard Curve Preparation: Label 7 tubes for serial dilution. Pipette 0.5 mL of Standard Diluent into each tube. Perform a 2-fold serial dilution from the reconstituted standard stock to create standards with known concentrations (e.g., 20, 10, 5, 2.5, 1.25, 0.625, 0.312 ng/mL). The Standard Diluent serves as the zero standard (0 ng/mL).[8]
- Detection Reagents A and B: Briefly centrifuge the vials before use. Dilute the concentrated Detection Reagent A and Detection Reagent B 1:100 with the appropriate Assay Diluent just prior to use. Do not prepare in advance.
- Cell Lysates: Lyse cells using a suitable lysis buffer. Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove cellular debris. Collect the supernatant for analysis.
- Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in a suitable buffer on ice. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. Collect the supernatant for the assay.
- Other Biological Fluids: Centrifuge samples at 1,000 x g for 20 minutes at 4°C to remove particulates.
- Note: Samples should be assayed immediately or aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Dilute samples with Assay Diluent if the CPT2 concentration is expected to be high.
- Prepare all reagents, standards, and samples as instructed.
- Determine the number of wells to be used and remove any excess strips from the plate frame.
- Add 100 µL of each Standard or sample to the appropriate wells. Cover with a plate sealer.

- Incubate for 2 hours at 37°C.[5]
- Aspirate the liquid from each well. Do not wash.
- Add 100 µL of prepared Detection Reagent A to each well. Cover and incubate for 1 hour at 37°C.[5][8]
- Aspirate and wash each well 3 times with 300 µL of 1x Wash Buffer. Allow about 30 seconds of soak time between each wash. Ensure complete removal of liquid after the last wash by inverting the plate and blotting it on clean paper towels.
- Add 100 µL of prepared Detection Reagent B to each well. Cover and incubate for 1 hour at 37°C.[5]
- Aspirate and wash each well 5 times with 1x Wash Buffer as in step 7.[5][8]
- Add 90 µL of TMB Substrate to each well. Cover and incubate for 15-25 minutes at 37°C in the dark.[5] The incubation time is substrate-dependent and should be monitored.
- Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
- Read the optical density (OD) of each well at 450 nm within 5 minutes of adding the Stop Solution.

## Data Analysis

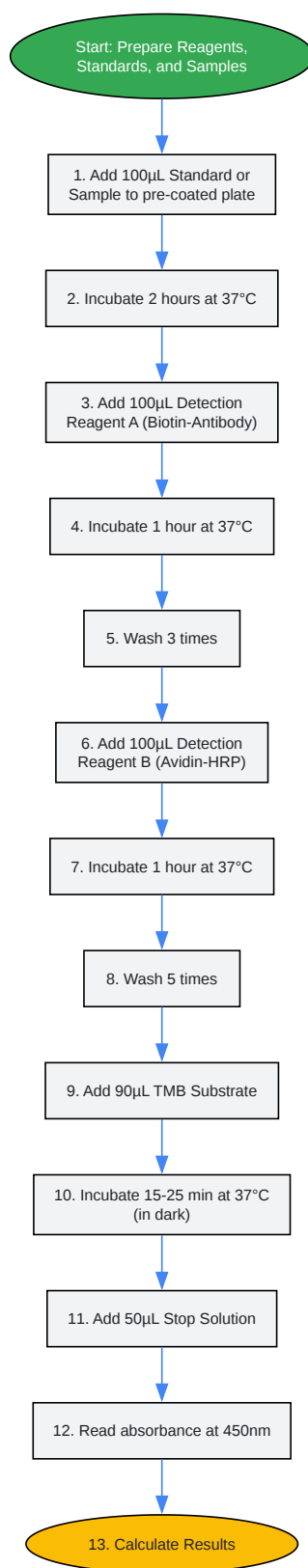
- Calculate the Average OD: Calculate the average OD for each set of duplicate standards and samples.
- Generate the Standard Curve: Subtract the average OD of the zero standard from all other OD values. Plot the corrected OD values for the standards on the y-axis against their corresponding concentrations on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
- Determine Sample Concentrations: Use the standard curve to interpolate the CPT2 concentration for each sample based on its corrected OD value. Remember to multiply by the dilution factor if samples were diluted.

## Visualizations



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Caption: CPT2's role in the mitochondrial fatty acid oxidation pathway.



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Caption: Step-by-step workflow for the CPT2 Sandwich ELISA protocol.

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## References

- 1. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CPT2 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Crystal structure of rat carnitine palmitoyltransferase II (CPT-II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carnitine palmitoyltransferase II - Wikipedia [en.wikipedia.org]
- 5. assaygenie.com [assaygenie.com]
- 6. mybiosource.com [mybiosource.com]
- 7. innov-research.com [innov-research.com]
- 8. Human CPT2 ELISA Kit [ABIN6954385] - Cell Lysate, Tissue Homogenate [antibodies-online.com]
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